2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
2-Phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound featuring a unique imidazo[4,5-b]pyridine core
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
They demonstrate remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
Biochemical Pathways
Tmp-bearing compounds have been associated with anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties . This suggests that these compounds may affect a wide range of biochemical pathways.
Result of Action
Tmp-bearing compounds have shown notable effects in various biological contexts, including anti-cancer effects by effectively inhibiting several targets .
Biochemical Analysis
Biochemical Properties
The 2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid may interact with a variety of enzymes and proteins. The trimethoxyphenyl (TMP) group, a part of this compound, has been found to be a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The cellular effects of this compound are likely to be diverse, given the range of proteins and enzymes it interacts with. For instance, its interaction with tubulin could potentially disrupt the cytoskeleton and cell division . Its inhibition of Hsp90 could impact protein folding and stability .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with its target biomolecules. For example, the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[4,5-b]pyridine core, which can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde or ketone. The phenyl and trimethoxyphenyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. Key considerations would include the availability and cost of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl or trimethoxyphenyl rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce halogenated or nitro groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[4,5-b]pyridine: Lacks the trimethoxyphenyl group, resulting in different biological activity.
5-(3,4,5-Trimethoxyphenyl)imidazo[4,5-b]pyridine: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.
3,4,5-Trimethoxyphenylacetic acid: Contains the trimethoxyphenyl group but lacks the imidazo[4,5-b]pyridine core.
Uniqueness
The uniqueness of 2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid lies in its combination of structural features, which confer specific biological activities not seen in simpler analogs. The presence of both the phenyl and trimethoxyphenyl groups, along with the imidazo[4,5-b]pyridine core, allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-28-16-9-13(10-17(29-2)19(16)30-3)15-11-14(22(26)27)18-21(23-15)25-20(24-18)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJCHTIFMWNINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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